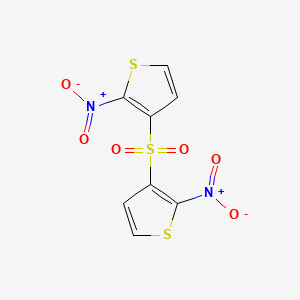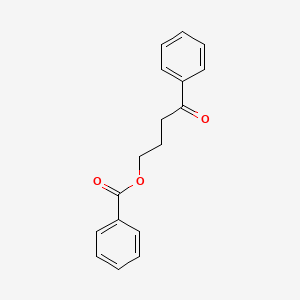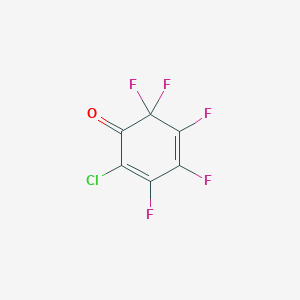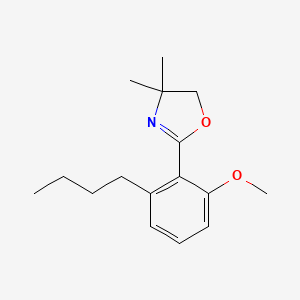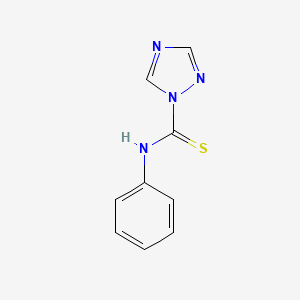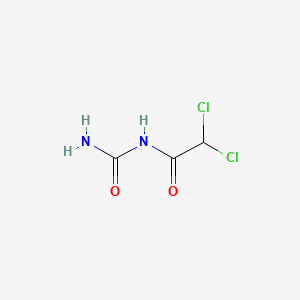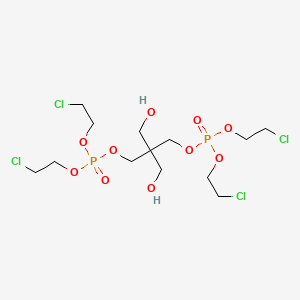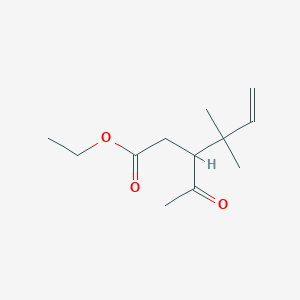
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate is an organic compound with the molecular formula C12H20O3. It is a derivative of hexenoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyl-4,4-dimethylhex-5-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate alkyl halide under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate ion, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters or alcohols.
Substitution: Different esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of ethyl 3-acetyl-4,4-dimethylhex-5-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The presence of the ester and acetyl groups allows it to participate in a range of biochemical reactions, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the double bond and additional methyl groups.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 3,4-dimethylpent-2-enoate: Another related compound with a different substitution pattern on the carbon chain.
Propiedades
Número CAS |
63722-94-1 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
ethyl 3-acetyl-4,4-dimethylhex-5-enoate |
InChI |
InChI=1S/C12H20O3/c1-6-12(4,5)10(9(3)13)8-11(14)15-7-2/h6,10H,1,7-8H2,2-5H3 |
Clave InChI |
HJHBGVVCHFRJCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)C)C(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


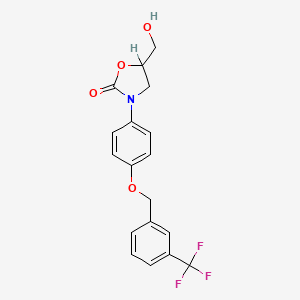
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
